molecular formula C17H24N2O3S B4593661 2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE

2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE

Cat. No.: B4593661
M. Wt: 336.5 g/mol
InChI Key: FPTSTPNGCLTGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the sulfonyl and piperidine groups. Common synthetic routes may include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: Shares structural similarities but differs in the acetamide group.

    Sildenafil impurity A: Contains a similar piperidine moiety but has different functional groups and overall structure.

    Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar sulfonyl and phenyl groups but lacks the cyclopropane ring and piperidine moiety.

Uniqueness

2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE is unique due to its combination of a cyclopropane ring, sulfonyl group, and piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-7-9-19(10-8-12)23(21,22)15-5-3-14(4-6-15)18-17(20)16-11-13(16)2/h3-6,12-13,16H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTSTPNGCLTGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE
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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE
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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE
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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE
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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE
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2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE

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